molecular formula C12H15N5O5 B3031141 N-Acetyladenosine CAS No. 16265-37-5

N-Acetyladenosine

Cat. No.: B3031141
CAS No.: 16265-37-5
M. Wt: 309.28 g/mol
InChI Key: SLLVJTURCPWLTP-WOUKDFQISA-N
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Description

N-Acetyladenosine is a modified nucleoside derived from adenosine, where an acetyl group is attached to the nitrogen atom at the sixth position of the adenine ring. This compound is a constituent of transfer RNA (tRNA) and plays a crucial role in the stability and coding properties of tRNA molecules . It has been identified in various organisms, including the thermophilic archaeon Methanopyrus kandleri .

Mechanism of Action

Target of Action

N-Acetyladenosine is a derivative of adenosine, which is known to interact with specific cell membrane receptors, namely A1 and A2 . These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue . The primary role of these receptors is to modulate the activity of the sinoatrial (SA) and atrioventricular (AV) nodes .

Mode of Action

The compound’s interaction with its targets results in the depression of SA and AV nodal activity . It antagonizes cyclic adenosine monophosphate (cAMP)-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy . This means it reduces the rate and speed of the heart’s rhythmic contractions .

Biochemical Pathways

For instance, adenosine is involved in energy transfer as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP) .

Pharmacokinetics

For NAC, maximum plasma concentration increases with oral doses, particularly with sustained-release formulations . The half-life of NAC is around 6 hours

Result of Action

The action of adenosine results in the depression of sa and av nodal activity, leading to a reduction in the rate and speed of the heart’s rhythmic contractions .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, acetate, a related compound, acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyladenosine can be synthesized through the acetylation of adenosine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the nucleoside .

Industrial Production Methods: Industrial production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Acetyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and substituted nucleosides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Adenosine: The parent compound of N-Acetyladenosine, lacking the acetyl group.

    N-Methyladenosine: Another modified nucleoside with a methyl group instead of an acetyl group.

    N-Formyladenosine: A modified nucleoside with a formyl group.

Comparison: this compound is unique due to its specific acetyl modification, which imparts distinct stability and coding properties to tRNA. Compared to N-Methyladenosine and N-Formyladenosine, this compound has a different impact on the tertiary structure and function of tRNA, making it a valuable tool in studying nucleoside modifications .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-5(19)16-10-7-11(14-3-13-10)17(4-15-7)12-9(21)8(20)6(2-18)22-12/h3-4,6,8-9,12,18,20-21H,2H2,1H3,(H,13,14,16,19)/t6-,8-,9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVJTURCPWLTP-WOUKDFQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647825
Record name N-Acetyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16265-37-5
Record name N-Acetyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16265-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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